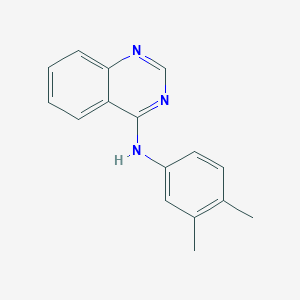
7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile is a heterocyclic compound that features both quinoline and pyrazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoline ring system, combined with the pyrazole group, imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of 2-cyano-3-methylquinoline with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline or pyrazole rings.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, while the pyrazole group can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-D]pyrimidine: Used as an intermediate in the synthesis of Janus kinase inhibitors.
1-Methylpyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
7-Methyl-4-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile is unique due to the combination of the quinoline and pyrazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C15H12N4 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
7-methyl-4-(1-methylpyrazol-4-yl)quinoline-2-carbonitrile |
InChI |
InChI=1S/C15H12N4/c1-10-3-4-13-14(11-8-17-19(2)9-11)6-12(7-16)18-15(13)5-10/h3-6,8-9H,1-2H3 |
Clave InChI |
HQZZCTRPUMWQAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=CC(=C2C=C1)C3=CN(N=C3)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


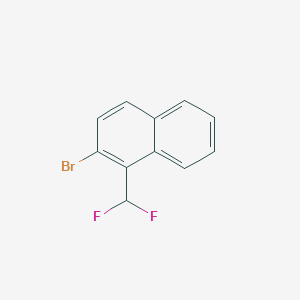




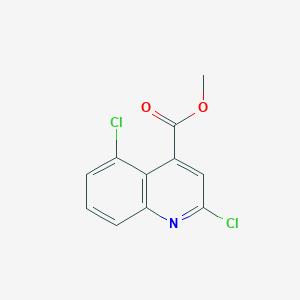

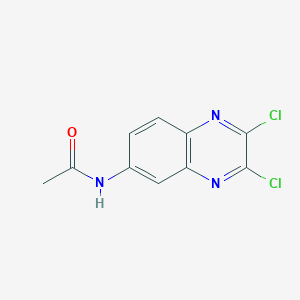
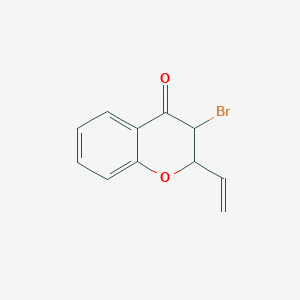

![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)
![4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11861932.png)
![2'-Chloro-4'-methyl-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11861937.png)
